2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” is a complex organic molecule. It contains a biphenyl group, a pyrido[1,2-a]pyrimidin-3-yl group, and an acetamide group. The biphenyl group consists of two phenyl rings connected by a single bond. The pyrido[1,2-a]pyrimidin-3-yl group is a heterocyclic compound containing nitrogen atoms. The acetamide group consists of a carbonyl (C=O) and an amine (NH2) group attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations. The pyrido[1,2-a]pyrimidin-3-yl and acetamide groups could form hydrogen bonds with other molecules, influencing the compound’s behavior in solution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the biphenyl, pyrido[1,2-a]pyrimidin-3-yl, and acetamide groups. The phenyl rings in the biphenyl group could potentially undergo electrophilic aromatic substitution reactions. The pyrido[1,2-a]pyrimidin-3-yl group, being a heterocycle, might exhibit different reactivity. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could influence the compound’s solubility in organic solvents, while the pyrido[1,2-a]pyrimidin-3-yl and acetamide groups could allow for hydrogen bonding, influencing the compound’s solubility in water .properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-6-14-27-23(16)25-17(2)22(24(27)29)26-21(28)15-18-10-12-20(13-11-18)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDDCMMUCGZMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
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